molecular formula C11H11BrO3 B178172 ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE CAS No. 149109-10-4

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

Katalognummer: B178172
CAS-Nummer: 149109-10-4
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: YNPPZYJRSXRQKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a valuable chemical intermediate in medicinal chemistry, serving as a key precursor for the synthesis of dihydrobenzofuran (DHBF) derivatives. These scaffolds are of significant interest in drug discovery, particularly in the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a critical nuclear enzyme involved in DNA repair, and its inhibition represents a promising strategy for cancer therapy, especially in tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations (a concept known as synthetic lethality) . Researchers utilize this brominated ester to construct 2,3-dihydrobenzofuran-7-carboxamide structures, which are designed to fit into the NAD+ binding site of the PARP-1 enzyme, acting as competitive inhibitors . The bromine atom on the aromatic ring serves as a versatile handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . Beyond oncology research, the dihydrobenzofuran core is a privileged structure found in numerous biologically active molecules, underscoring the broader utility of this compound in exploring new therapeutic agents . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPZYJRSXRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of Dihydrobenzofuran Precursors

The most common route begins with bromination of 2,3-dihydrobenzofuran or its derivatives. N-Bromosuccinimide (NBS) serves as the brominating agent due to its selectivity for aromatic systems. In a typical procedure, 2,3-dihydrobenzofuran is dissolved in dichloromethane (DCM) or carbon tetrachloride, followed by the addition of NBS and a catalytic amount of azobisisobutyronitrile (AIBN) . The reaction proceeds under reflux (60–80°C) for 6–12 hours, yielding 5-bromo-2,3-dihydrobenzofuran.

Key Reaction Conditions

  • Solvent : Non-polar solvents (e.g., CCl₄) enhance bromine radical stability.

  • Catalyst : AIBN (1–2 mol%) initiates radical chain propagation.

  • Yield : 70–85%.

Esterification at the 7-Position

The brominated intermediate undergoes carboxylation and esterification. A two-step protocol involves:

  • Lithiation-Carboxylation : Treatment with n-butyllithium (n-BuLi) in hexane/TMEDA at −20°C generates a lithiated intermediate, which reacts with dry ice to form 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid.

  • Esterification : The carboxylic acid is reacted with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C.

Optimization Notes

  • Base Selection : K₂CO₃ provides milder conditions (60°C, 8 hours), whereas NaH accelerates the reaction (3–4 hours) but requires anhydrous conditions.

  • Yield : 80–92% for the esterification step.

Cyclization of Functionalized Intermediates

Claisen Rearrangement and Ring Closure

An alternative route starts with salicylic acid derivatives. For example, methyl 2-allyloxy-5-bromobenzoate undergoes Claisen rearrangement at 180–200°C to form an ortho-allyl intermediate, which cyclizes in the presence of p-toluenesulfonic acid (PTSA) to yield the dihydrobenzofuran core. Subsequent hydrolysis and esterification produce the target compound.

Critical Parameters

  • Cyclization Catalyst : PTSA (5 mol%) in toluene under reflux.

  • Overall Yield : 55–65%.

Bromoethylation-Cyclization

A patent by CN107337658A describes bromoethylation of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate with 1,2-dibromoethane in DMF at 35–45°C. The intermediate undergoes cyclization with NaOH in methanol, followed by acid hydrolysis to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Adapting this method, bromine can be introduced earlier to target the 5-position.

Industrial Scalability

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Purity : >98% via recrystallization in ethyl acetate/hexane.

Direct Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables introduction of the ester group post-bromination. For instance, 5-bromo-2,3-dihydrobenzofuran reacts with ethyl glyoxylate in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C.

Advantages

  • Regioselectivity : Ensures carboxylation exclusively at the 7-position.

  • Yield : 65–75%.

Comparative Analysis of Methods

Method Key Steps Catalyst/Reagents Yield Scalability
Bromination-EsterificationBromination → Carboxylation → EsterificationNBS, n-BuLi, ethyl bromoacetate70–85%High (industrial)
CyclizationClaisen rearrangement → CyclizationPTSA, NaOH55–65%Moderate
Cross-CouplingSuzuki-Miyaura couplingPd(PPh₃)₄, Cs₂CO₃65–75%Limited by catalyst cost

Industrial Production and Quality Control

Large-Scale Bromination

Industrial facilities use continuous flow reactors for bromination to enhance safety and consistency. For example, a mixture of 2,3-dihydrobenzofuran and NBS in CCl₄ is pumped through a heated reactor (70°C) with a residence time of 30 minutes, achieving 90% conversion.

Purity Assurance

  • HPLC Analysis : C₁₁H₁₁BrO₃ is monitored using a C18 column (acetonitrile/water = 70:30).

  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.

Emerging Methodologies and Innovations

Photocatalytic Bromination

Recent advances employ visible-light photocatalysis with eosin Y to generate bromine radicals, reducing reliance on hazardous NBS. Initial trials report 60–70% yields under ambient conditions.

Biocatalytic Esterification

Immobilized lipases (e.g., Candida antarctica lipase B) catalyze esterification of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid with ethanol in ionic liquids, achieving 85% yield with minimal waste .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex benzofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dihydrobenzofuran derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activities

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate has been investigated for its biological properties, particularly its anti-inflammatory and anticancer activities. Studies indicate that derivatives of this compound can inhibit specific cancer cell lines and modulate inflammatory pathways, making it a candidate for further development in therapeutic applications.

Binding Affinity Studies

Research has focused on the interaction of this compound with various biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may influence metabolic pathways by interacting with key enzymes.

Organic Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. This compound serves as a versatile intermediate in the synthesis of other bioactive compounds.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructure TypeUnique Features
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acidCarboxylic acidLacks ethyl group; more polar due to carboxylic acid.
4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acidAmino derivativeContains an amino group; potential for different biological activity.
Ethyl 5-bromo-2,3-dihydrobenzoateEsterSimilar structure but lacks the furan ring; different reactivity profile.

This comparison highlights the unique combination of a bromine atom and an ethoxy group attached to the dihydrobenzofuran framework in this compound, which may lead to distinct biological activities.

Material Science

Fluorescent Sensors and Antioxidants

Substituted benzofurans, including this compound, have found applications as fluorescent sensors and antioxidants . Their structural properties allow them to interact with various environmental stimuli, making them useful in developing sensors for detecting specific chemical species .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of benzofuran derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme interaction profile of this compound. The findings showed that the compound could modulate the activity of key metabolic enzymes, providing insights into its potential as a therapeutic agent for metabolic disorders.

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate and two analogs from Parchem Chemicals:

Compound CAS Number Core Structure Substituents Key Functional Groups
This compound Not provided 2,3-Dihydrobenzofuran (partially saturated) Bromo (C5), ethyl ester (C7) Ester, bromine
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 1919864-85-9 Tetrahydrobenzofuran (fully saturated) Amino (C3), difluoro (C5), ethyl ester (C2) Ester, amino, fluorine
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate 6176-66-5 Aromatic benzofuran Bromo (C4), formyl (C2), methyl (C7), 3-methylbenzoyloxy (C5), ethyl ester (C3) Ester, bromine, formyl, benzoyloxy, methyl
Key Observations:

Ring Saturation :

  • The target compound’s 2,3-dihydrobenzofuran core introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic analog (CAS 6176-66-5) .
  • The tetrahydrobenzofuran analog (CAS 1919864-85-9) has a fully saturated ring, likely enhancing solubility but reducing π-π stacking interactions .

Substituent Positioning :

  • Bromine placement varies: C5 in the target compound vs. C4 in the aromatic analog. This positional difference influences electronic effects (e.g., directing electrophilic substitution) and steric interactions.
  • The aromatic analog (CAS 6176-66-5) features additional bulky groups (3-methylbenzoyloxy), which may hinder synthetic accessibility but enhance binding affinity in biological targets .

Physicochemical Properties (Inferred)

  • Solubility: The tetrahydro analog (CAS 1919864-85-9) likely exhibits higher aqueous solubility due to amino and fluorine substituents, whereas the aromatic analog (CAS 6176-66-5) may be more lipophilic due to methyl and benzoyloxy groups .
  • Melting Points : Partial saturation in the target compound could lower melting points compared to fully aromatic analogs, as seen in similar dihydro vs. benzofuran systems .

Biologische Aktivität

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a carboxylate functional group attached to a dihydrobenzofuran ring system, contributing to its unique properties and interactions with biological targets.

  • Molecular Formula : C₁₁H₁₁BrO₃
  • Molecular Weight : 271.11 g/mol
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 230°C - 235°C .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its derivatives have shown promise in inhibiting various cancer cell lines and modulating inflammatory pathways .

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity and offering insights into therapeutic applications.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, which may play a role in its pharmacological effects. For instance, structural modifications have been shown to enhance binding affinity for sigma (σ) receptors, which are implicated in various neurological processes .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameStructure TypeUnique Features
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acidCarboxylic acidLacks ethyl group; more polar due to carboxylic acid.
4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acidAmino derivativeContains an amino group; potential for different biological activity.
Ethyl 5-bromo-2,3-dihydrobenzoateEsterSimilar structure but lacks the furan ring; different reactivity profile.

The presence of the bromine atom and ethoxy group attached to the dihydrobenzofuran framework distinguishes this compound from these similar compounds, potentially leading to unique biological activities .

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, certain benzofuran derivatives have been shown to effectively target specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Research has indicated that compounds related to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
  • Pharmacokinetics and Toxicology :
    • Toxicity Profile : this compound has been classified as harmful if swallowed and causes skin irritation .
    • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics but requires further investigation to fully understand its metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate?

  • Answer : Synthesis typically involves multi-step routes, including cyclization of brominated precursors or coupling reactions. For example, boronic acid derivatives (e.g., 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) can serve as intermediates in Suzuki-Miyaura cross-coupling reactions to introduce functional groups . Esterification of the carboxylic acid precursor using ethanol under acidic or enzymatic catalysis is also a key step. Reaction optimization often focuses on controlling regioselectivity and minimizing side reactions, such as over-bromination or ring-opening .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the dihydrobenzofuran scaffold, bromine substitution, and ester group. The deshielding effect of the bromine atom and coupling patterns in the aromatic region help assign positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C11H11BrO3C_{11}H_{11}BrO_3) and isotopic patterns from bromine.
  • IR : Peaks near 1700–1750 cm1^{-1} confirm the ester carbonyl group.
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared against standards .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. SHELXL refines structures by minimizing residuals (RR-factors) and modeling thermal displacement parameters. Hydrogen-bonding networks, such as C–H···O interactions between the ester carbonyl and adjacent moieties, are mapped using SHELXPRO. For example, graph-set analysis (e.g., R22(8)R_2^2(8) motifs) can classify hydrogen-bonding patterns in the crystal lattice .

Q. What computational approaches are used to analyze ring puckering in the dihydrobenzofuran moiety?

  • Answer : Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) quantify out-of-plane displacements of the five-membered ring. DFT geometry optimization (e.g., B3LYP/6-311G**) calculates equilibrium puckering amplitudes. Software like Gaussian or ORCA generates pseudorotation pathways, while crystallographic data from the Cambridge Structural Database (CSD) provides experimental benchmarks .

Q. How can contradictions in crystallographic data across studies be resolved?

  • Answer : Contradictions may arise from differences in refinement protocols (e.g., weighting schemes in SHELXL) or disorder modeling. Researchers should:

  • Cross-validate with CSD entries (e.g., CSD refcode KAXJUT ) to compare bond lengths/angles.
  • Re-refine raw diffraction data using updated software versions.
  • Analyze hydrogen-bonding robustness via Etter’s rules or graph-set analysis to identify reproducible motifs .

Q. Which DFT methods are suitable for studying electronic properties and reaction mechanisms?

  • Answer :

  • Electronic Properties : B3LYP or M06-2X functionals with basis sets (e.g., 6-311G**) calculate frontier orbitals (HOMO/LUMO), electrostatic potential maps, and NMR chemical shifts (GIAO method).
  • Reaction Mechanisms : Transition-state searches (e.g., TS optimization with QST2) model bromination or esterification pathways. Solvent effects are incorporated via PCM or SMD models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.